![molecular formula C14H13N3O4S B2851106 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946205-11-4](/img/structure/B2851106.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the focus of numerous scientific studies.
Scientific Research Applications
Anticancer Applications
This compound has been incorporated into a new library of chalcone incorporated imidazo [2,1-b]thiazole derivatives . These derivatives were screened for their anticancer profile towards a panel of human cancer cell lines like prostate cancer (PC3), lung cancer (A549), breast cancer (MCF-7), and ovarian cancer (A2780) by utilizing the MTT assay . All compounds displayed good to moderate anticancer properties on four cell lines with IC50 values ranging from 0.012 ± 0.0076 to 21.9 ± 8.24 µM .
Anti-inflammatory Applications
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized . These compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .
Antifungal Applications
The compound has been synthesized as a part of a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides . The synthesized compounds were screened for their antifungal activity .
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-6-10(21-17-7)13(18)16-14-15-11-8(19-2)4-5-9(20-3)12(11)22-14/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICRKTMUNPBINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide |
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